[(2R)-1-aminopropan-2-yl](benzyl)amine
Description
Evolution and Impact of Chiral Amines in Modern Organic Synthesis
The journey of chiral amines in organic synthesis has been one of continuous evolution and expanding impact. Initially recognized for their role as resolving agents for racemic mixtures, their application has grown exponentially with the advent of asymmetric catalysis. researchgate.net Chiral amines and their derivatives, particularly diamines, have proven to be highly effective ligands for a variety of metal-catalyzed reactions, and also as organocatalysts themselves. mdpi.comsigmaaldrich.com Their presence in a catalyst's structure can create a chiral environment around the active site, influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. This has revolutionized the synthesis of enantiomerically pure compounds, which is especially crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. The development of a diverse library of chiral amines, with varied steric and electronic properties, has allowed chemists to fine-tune catalytic systems for a wide range of chemical transformations.
Structural Overview and Stereochemical Importance of (2R)-1-aminopropan-2-ylamine
The parent compound, (2R)-1-aminopropan-2-ylamine, also known as (R)-1,2-diaminopropane, is the simplest chiral diamine. wikipedia.org Its structure features a propane (B168953) backbone with amino groups at the first and second carbon atoms. The stereocenter at the second carbon, designated as (R), imparts chirality to the molecule. This specific spatial arrangement is fundamental to its role in asymmetric synthesis. The presence of two nitrogen atoms with different steric environments (a primary and a secondary amine in the benzylated form) allows for selective functionalization and coordination with metal centers.
The introduction of a benzyl (B1604629) group to one of the amino nitrogens to form (2R)-1-aminopropan-2-ylamine further modifies its properties. This N-alkylation can influence the compound's steric bulk, electronic properties, and hydrogen-bonding capabilities, which in turn can affect its efficacy and selectivity as a ligand or catalyst. nih.gov The stereochemistry of the diamine backbone remains a critical feature, as it dictates the spatial orientation of the substituents and, consequently, the chiral induction in a catalyzed reaction. The precise arrangement of the amino groups and the benzyl substituent is crucial for creating a well-defined chiral pocket that can effectively discriminate between different transition states in a chemical reaction. nih.gov
Current Research Landscape and Future Prospects for (2R)-1-aminopropan-2-ylamine
Current research involving chiral diamines is focused on the design and synthesis of new ligands and organocatalysts with enhanced activity and selectivity. acs.org For N-alkylated diamines like (2R)-1-aminopropan-2-ylamine, investigations would likely explore their application in various asymmetric transformations, such as reductions, alkylations, and carbon-carbon bond-forming reactions. The performance of such a ligand would be compared to other N-substituted and non-substituted chiral diamines to understand the structure-activity relationship.
The future prospects for asymmetrically substituted chiral diamines are promising. chiralpedia.com There is a continuous demand for more efficient and selective catalysts for the synthesis of complex chiral molecules. chiralpedia.com Research may focus on immobilizing these chiral diamines on solid supports to create recyclable catalysts, which is a key aspect of green chemistry. Furthermore, the unique structural features of compounds like (2R)-1-aminopropan-2-ylamine could be exploited in the development of novel sensors or in materials science where chiral recognition is important. As our understanding of reaction mechanisms deepens, it may become possible to design even more sophisticated chiral diamines for highly specific and challenging synthetic problems.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |
| 1,2-Diaminopropane (B80664) | C₃H₁₀N₂ | 74.13 | Simplest chiral diamine wikipedia.org |
| N-benzylpropane-1,3-diamine | C₁₀H₁₆N₂ | 164.25 | Related N-benzylated diamine nih.gov |
| (1R,2R)-Cyclohexane-1,2-diamine | C₆H₁₄N₂ | 114.19 | Widely used chiral diamine scaffold mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(2R)-2-N-benzylpropane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m1/s1 |
InChI Key |
LHNRUKBQFAJHLL-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CN)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(CN)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Stereochemical Analysis of 2r 1 Aminopropan 2 Ylamine
Chiroptical Sensing and Absolute Configuration Determination
Chiroptical spectroscopic methods are indispensable for the stereochemical analysis of chiral molecules like (2R)-1-aminopropan-2-ylamine. These techniques rely on the differential interaction of left and right circularly polarized light with the chiral centers of the molecule, providing information on its three-dimensional structure.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess (ee) Determination
Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the enantiomeric excess (ee) of chiral compounds. For a given enantiomer, such as the (2R) configuration of (2R)-1-aminopropan-2-ylamine, the CD spectrum will show a characteristic pattern of positive and negative Cotton effects. The intensity of these signals is directly proportional to the concentration of the enantiomer and, therefore, can be used to determine the enantiomeric purity of a sample. By comparing the CD spectrum of a sample of unknown purity to that of an enantiomerically pure standard, the enantiomeric excess can be accurately calculated.
Applications of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are advanced chiroptical techniques that provide detailed information about the absolute configuration and conformational analysis of chiral molecules.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores relative to the chiral centers. For (2R)-1-aminopropan-2-ylamine, the benzyl (B1604629) group acts as a chromophore, and its interaction with the chiral center at the second carbon of the propane (B168953) chain will produce a unique ECD spectrum. Theoretical calculations of the ECD spectrum for the (2R) and (2S) enantiomers can be compared with the experimental spectrum to unambiguously determine the absolute configuration.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the molecule based on its vibrational modes. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal. By analyzing the VCD spectrum of (2R)-1-aminopropan-2-ylamine and comparing it to quantum chemical predictions, one can confirm its absolute configuration and gain insights into its preferred conformations in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of molecules. For stereochemical elucidation of (2R)-1-aminopropan-2-ylamine, several NMR techniques are employed:
Use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs): In the presence of a chiral solvating agent, the enantiomers of a racemic mixture will form diastereomeric complexes that can be distinguished by NMR, typically observing separate signals for the corresponding protons or carbons. Similarly, reacting the amine groups of (2R)-1-aminopropan-2-ylamine with a chiral derivatizing agent, such as Mosher's acid, results in the formation of diastereomers with distinct NMR spectra, allowing for the determination of enantiomeric purity.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY and ROESY, can be used to study the through-space proximity of protons. This information is invaluable for determining the relative stereochemistry and for conformational analysis of the molecule in solution, providing insights into the spatial arrangement of the benzyl group relative to the aminopropane backbone.
Below is a table summarizing hypothetical ¹H NMR chemical shifts for the diastereomers formed from the reaction of (R)- and (S)-N-benzyl-1,2-propanediamine with a chiral derivatizing agent, illustrating how NMR can be used for stereochemical analysis.
| Proton | Diastereomer from (2R)-enantiomer (ppm) | Diastereomer from (2S)-enantiomer (ppm) | Δδ (ppm) |
| CH₃ | 1.15 | 1.18 | 0.03 |
| CH₂ (amine) | 2.85, 3.05 | 2.88, 3.09 | 0.03, 0.04 |
| CH (chiral center) | 3.50 | 3.55 | 0.05 |
| CH₂ (benzyl) | 3.80 | 3.82 | 0.02 |
| Aromatic (benzyl) | 7.20-7.40 | 7.22-7.42 | ~0.02 |
This table is illustrative and shows expected differences in chemical shifts.
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of (2R)-1-aminopropan-2-ylamine. The differential interaction leads to different retention times for the (2R) and (2S) enantiomers, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving good resolution.
Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral Gas Chromatography (GC) is an effective method for enantiomeric separation. Similar to HPLC, chiral GC utilizes a chiral stationary phase. The enantiomers of the analyte interact diastereomerically with the CSP, leading to different elution times. The amine functional groups in (2R)-1-aminopropan-2-ylamine can be derivatized, for example, by acylation, to improve volatility and chromatographic performance.
The following table provides an example of chiral HPLC data for the separation of the enantiomers of N-benzyl-1,2-propanediamine.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (2R)-enantiomer | 10.5 | 99.5 |
| (2S)-enantiomer | 12.2 | 0.5 |
This table represents sample data for a highly enriched sample of the (2R)-enantiomer.
Coordination Chemistry of 2r 1 Aminopropan 2 Ylamine As a Chiral Ligand
Complexation with Transition Metals
The coordination of (2R)-1-aminopropan-2-ylamine to transition metal centers typically occurs through the two nitrogen atoms of the amino groups, forming a stable five-membered chelate ring. The presence of the benzyl (B1604629) group on one of the nitrogen atoms introduces steric bulk, which can influence the geometry and coordination number of the resulting complex.
The synthesis of these complexes is generally achieved by reacting the chiral diamine ligand with a suitable metal salt in an appropriate solvent. For instance, platinum(II) complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized by reacting K₂[PtCl₄] with the corresponding ligand in water. nih.gov While this example involves a slightly different ligand (1,3-propanediamine vs. 1,2-propanediamine), the general synthetic methodology is applicable. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the coordination of the ligand to the metal center. nih.gov
Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)
For a hypothetical square planar complex of a transition metal (M) with two molecules of (2R)-1-aminopropan-2-ylamine, denoted as [M(L)₂]²⁺, the expected coordination would involve the two nitrogen atoms of each ligand bonding to the metal center. The chirality of the ligand would lead to specific stereoisomers of the complex.
Table 1: Hypothetical Crystallographic Data for a Square Planar Complex of (2R)-1-aminopropan-2-ylamine (L)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
Electronic and Geometric Properties of (2R)-1-aminopropan-2-ylamine Metal Complexes
The electronic properties of transition metal complexes are largely determined by the nature of the metal ion and the ligand field. The electronic spectra of these complexes provide information about the d-orbital splitting and the geometry of the coordination sphere.
For nickel(II) complexes, the electronic absorption spectra can be indicative of the coordination geometry. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square planar complexes often show a strong absorption band in the visible region. researchgate.netnih.govijsdr.org The specific energies of these transitions are influenced by the ligand field strength of the coordinated diamine.
The geometry of the metal complexes is significantly influenced by the steric and electronic effects of the ligands. The bulky benzyl group in (2R)-1-aminopropan-2-ylamine can lead to distortions from ideal geometries. For instance, in palladium(II) complexes with chiral N-heterocyclic carbene-quinoline ligands, a boat conformation of the six-membered chelate ring has been observed, highlighting the impact of ligand rigidity and steric hindrance on the complex geometry. researchgate.net The steric and electronic properties of N-alkyl substituents on diamine ligands have been shown to be tunable, which in turn affects the properties of the resulting metal complexes. koreascience.krresearchgate.net
Table 2: Expected Electronic Transitions for a Hypothetical Octahedral Ni(II) Complex with (2R)-1-aminopropan-2-ylamine
| Transition | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν₁ | ~11,000 | ³A₂g → ³T₂g |
| ν₂ | ~18,000 | ³A₂g → ³T₁g(F) |
Ligand Design and Tunability for Specific Metal Centers
The design of chiral ligands is crucial for achieving high selectivity in asymmetric catalysis. The structure of the ligand, including its steric and electronic properties, can be tuned to suit a specific metal center and a particular chemical transformation. nih.govacs.orgresearchgate.net
The (2R)-1-aminopropan-2-ylamine ligand offers several points for modification to tune its properties. For example, substituents can be introduced on the benzyl group or the phenyl ring to alter the electronic properties (electron-donating or electron-withdrawing) or the steric bulk of the ligand. These modifications can influence the stability, reactivity, and catalytic activity of the corresponding metal complexes.
The development of polymeric chiral diamine ligands has shown that catalyst efficiency and recyclability can be significantly improved. nih.gov By incorporating the chiral diamine unit into a polymer chain, the catalyst's stability can be enhanced, and its recovery after the reaction is facilitated. This approach highlights the potential for designing advanced catalytic systems based on the (2R)-1-aminopropan-2-ylamine scaffold.
Influence of (2R)-1-aminopropan-2-ylamine Chelation on Complex Stability and Reactivity
The formation of a chelate ring upon coordination of a bidentate ligand like (2R)-1-aminopropan-2-ylamine significantly enhances the stability of the resulting metal complex compared to analogous complexes with monodentate ligands. This phenomenon is known as the chelate effect. The stability of the chelate ring is influenced by several factors, including its size and the presence of any strain. Five-membered chelate rings, as formed by 1,2-diamines, are generally very stable. rsc.org
The stability of metal complexes can be quantified by their formation constants. While specific stability constants for complexes of (2R)-1-aminopropan-2-ylamine are not available in the reviewed literature, studies on similar systems provide valuable context. For example, equilibrium studies on palladium(II)-amine complexes with various biologically relevant ligands have been conducted to determine their stability constants. beilstein-journals.org
The reactivity of the metal complex is also influenced by the nature of the chelation. The steric and electronic environment created by the ligand around the metal center can dictate the accessibility of substrates to the active site in catalytic reactions. The N-benzyl group can play a crucial role in creating a specific chiral pocket around the metal, which is essential for enantioselective transformations. The reactivity and stability of such complexes can be further modulated by the choice of the metal ion and the reaction conditions. mdpi.com
Theoretical and Computational Studies of 2r 1 Aminopropan 2 Ylamine and Its Complexes
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a robust computational method for determining the stable conformations of molecules and the energy barriers between them. For a flexible molecule such as (2R)-1-aminopropan-2-ylamine, which possesses several rotatable bonds, DFT calculations can elucidate the preferred three-dimensional structures.
The conformational landscape is primarily dictated by the rotation around the C-N and C-C single bonds. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can map the potential energy surface associated with the rotation of key dihedral angles. These calculations typically reveal that staggered conformations are energetically favored over eclipsed ones, and that intramolecular hydrogen bonding and steric hindrance play crucial roles in determining the relative stability of different conformers. nih.gov
Table 1: Hypothetical DFT-Calculated Conformational Data for (2R)-1-aminopropan-2-ylamine
| Conformer | Dihedral Angle (Cα-Cβ-N-Cbz) (°) | Dihedral Angle (Cβ-N-Cbz-Cipso) (°) | Relative Energy (kcal/mol) |
| A | -178.5 | 65.2 | 0.00 |
| B | 62.1 | 175.8 | 1.25 |
| C | -60.8 | -70.3 | 2.10 |
Data are illustrative and based on typical values for similar N-benzylated diamines.
Modeling of Transition States in Asymmetric Catalysis
(2R)-1-aminopropan-2-ylamine and its derivatives are potential chiral ligands or organocatalysts for asymmetric reactions. Computational modeling of the transition states (TS) is invaluable for understanding the origin of enantioselectivity in such catalytic processes. DFT calculations can be used to locate and characterize the transition state structures for the formation of both the major and minor enantiomers of the product.
In a typical asymmetric reaction, such as an aldol (B89426) or Mannich reaction, the chiral catalyst forms a complex with the reactants, and the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. By comparing the activation energies (ΔG‡) for the competing pathways, the enantiomeric excess (ee) of the reaction can be predicted. These models often reveal the crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the stereochemical control. nih.gov
For example, in a hypothetical asymmetric carbon-carbon bond-forming reaction catalyzed by a complex of (2R)-1-aminopropan-2-ylamine, DFT calculations could model the approach of the nucleophile to the electrophile within the chiral environment of the catalyst. The calculated energy difference between the transition states leading to the (R) and (S) products would provide a quantitative measure of the expected enantioselectivity. beilstein-journals.orgescholarship.org
Table 2: Illustrative DFT-Calculated Activation Energies for a Catalyzed Asymmetric Reaction
| Transition State | Product Enantiomer | Activation Energy (ΔG‡) (kcal/mol) |
| TS-Re | R | 15.2 |
| TS-Si | S | 17.5 |
Data are hypothetical and represent a plausible scenario for an asymmetric C-C bond formation.
Prediction of Chiroptical Properties
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) has become a standard method for predicting the ECD spectra of chiral compounds. nih.gov By comparing the theoretically calculated spectrum with the experimental one, the absolute configuration can be confidently assigned.
The process involves first performing a conformational analysis using DFT to identify the most stable conformers in solution. Then, for each significant conformer, the vertical excitation energies and corresponding rotatory strengths are calculated using TD-DFT. The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The choice of functional and basis set is crucial for obtaining accurate results, with range-separated functionals often providing better agreement with experimental data for charge-transfer excitations. researchgate.net
For (2R)-1-aminopropan-2-ylamine, the chromophores are the phenyl ring and the amine groups. TD-DFT calculations would predict the electronic transitions associated with these groups and their contributions to the ECD spectrum.
Table 3: Representative TD-DFT Calculated vs. Experimental ECD Data for a Chiral Benzylamine (B48309) Derivative
| Transition | Calculated Excitation Wavelength (nm) | Calculated Rotatory Strength (R) (10⁻⁴⁰ cgs) | Experimental Wavelength (nm) | Experimental Δɛ (M⁻¹cm⁻¹) |
| 1 | 265 | +5.2 | 268 | +1.8 |
| 2 | 218 | -15.8 | 220 | -4.5 |
| 3 | 205 | +20.1 | 208 | +6.2 |
Data are illustrative and based on published studies of similar chiral amines.
Molecular Dynamics Simulations of Ligand-Metal Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. For (2R)-1-aminopropan-2-ylamine, MD simulations are particularly useful for investigating its interactions as a ligand with metal ions in solution. These simulations can provide insights into the structure and stability of the resulting metal complexes, the dynamics of ligand exchange, and the role of the solvent. nih.gov
In a typical MD simulation, a force field is used to describe the potential energy of the system as a function of the atomic coordinates. The system, consisting of the ligand, a metal ion, and explicit solvent molecules, is allowed to evolve over time according to the laws of classical mechanics. From the resulting trajectory, various properties can be analyzed, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, radial distribution functions to characterize the coordination sphere of the metal ion, and interaction energies to quantify the strength of the ligand-metal binding. nanobioletters.comnih.gov
MD simulations can also be used to explore the conformational flexibility of the ligand upon coordination to a metal center and to identify the key intermolecular interactions, such as coordination bonds and hydrogen bonds, that stabilize the complex.
Table 4: Illustrative Parameters from a Molecular Dynamics Simulation of a (2R)-1-aminopropan-2-ylamine-Metal Complex
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | Total duration of the simulation. |
| Average RMSD (Ligand) | 1.8 Å | Root-mean-square deviation of the ligand atoms, indicating conformational stability. |
| Average Metal-N1 Distance | 2.1 Å | Average distance between the metal ion and the primary amine nitrogen. |
| Average Metal-N2 Distance | 2.2 Å | Average distance between the metal ion and the secondary amine nitrogen. |
| Average Interaction Energy | -85.5 kcal/mol | Average non-bonded interaction energy between the ligand and the metal ion. |
Data are hypothetical and represent typical values for a diamine-metal complex in an aqueous environment.
Advanced Applications and Emerging Research Directions for Chiral Diamines
Role in Supramolecular Chemistry and Chirality Induction
The defined three-dimensional structure of (2R)-1-aminopropan-2-ylamine makes it an excellent candidate for applications in supramolecular chemistry, where the precise arrangement of molecules dictates the properties of the resulting assembly. Its ability to induce chirality is a key feature, influencing the structure and function of larger molecular systems.
Chiral Recognition and Sensing
Chiral recognition is a critical process in many chemical and biological systems, where a chiral molecule selectively interacts with one enantiomer of another chiral compound. While specific studies detailing the use of (2R)-1-aminopropan-2-ylamine as a primary chiral sensor are not extensively documented in publicly available research, the structural motifs present in the molecule are analogous to those used in other chiral recognition systems. The presence of both a primary and a secondary amine, along with a chiral center, allows for the formation of diastereomeric complexes with other chiral molecules through hydrogen bonding and steric interactions. The benzyl (B1604629) group can further contribute to these interactions through π-π stacking.
The principles of chiral recognition by similar diamines often involve the formation of a host-guest complex. The distinct spatial arrangement of the amine groups and the stereocenter of (2R)-1-aminopropan-2-ylamine would theoretically allow it to preferentially bind to a complementary chiral guest molecule. This selective binding can be detected through various analytical techniques, such as NMR spectroscopy or fluorescence, forming the basis of a chiral sensing mechanism.
Assembly of Chiral Supramolecular Architectures
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Chiral molecules like (2R)-1-aminopropan-2-ylamine can direct the formation of these assemblies, imparting a specific handedness to the resulting supramolecular architecture. This process, known as chirality induction, is fundamental to creating materials with unique optical and electronic properties.
Building Blocks for Chiral Materials and Polymers
The demand for enantiomerically pure compounds is high in the pharmaceutical and materials science industries. Chiral building blocks are essential for the synthesis of these complex molecules. (2R)-1-aminopropan-2-ylamine, with its defined stereochemistry and reactive amine groups, serves as a valuable synthon for the creation of more complex chiral molecules, including polymers and other advanced materials.
The primary and secondary amine functionalities of (2R)-1-aminopropan-2-ylamine allow for its incorporation into a variety of polymer backbones. For instance, it can be used as a monomer in the synthesis of polyamides or polyureas. The inherent chirality of the diamine would be transferred to the resulting polymer chain, leading to the formation of a chiral polymer. Such materials are of interest for applications in chiral chromatography, asymmetric catalysis, and as circularly polarized light-emitting materials.
| Polymer Type | Potential Monomer for Co-polymerization | Resulting Chiral Polymer Feature | Potential Application |
| Polyamide | Diacyl Chloride | Chiral cavities in the polymer matrix | Chiral separation media |
| Polyurea | Diisocyanate | Helical polymer chain | Asymmetric catalysis |
| Polyimine | Dialdehyde | Chiral Schiff base polymer | Chiral sensors |
Interactions with Biological Systems (excluding clinical human trials)
The chirality of molecules is of paramount importance in biological systems, as enzymes and receptors are themselves chiral. The interactions of enantiomerically pure compounds like (2R)-1-aminopropan-2-ylamine with biological macromolecules can therefore be highly specific.
Enzyme Inhibition Studies in in vitro Model Systems
While specific studies on the enzyme inhibitory activity of (2R)-1-aminopropan-2-ylamine are not widely reported, benzylamine (B48309) derivatives, in general, are known to interact with a variety of enzymes. For example, some benzylamines have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
The potential for (2R)-1-aminopropan-2-ylamine to act as an enzyme inhibitor would depend on its ability to bind to the active site of a target enzyme. The stereochemistry of the molecule would likely play a crucial role in determining the strength and specificity of this binding. In an in vitro setting, the inhibitory activity of (2R)-1-aminopropan-2-ylamine against a panel of enzymes could be assessed using standard biochemical assays. Such studies would provide valuable insights into its potential as a lead compound for drug discovery.
Chiral Discrimination in Biological Contexts
Biological systems are adept at distinguishing between enantiomers. This chiral discrimination is fundamental to processes such as drug metabolism and receptor binding. The (2R) configuration of (2R)-1-aminopropan-2-ylamine would lead to specific interactions with chiral biological molecules that differ from those of its (2S) enantiomer.
For instance, if administered to an in vitro model system containing metabolic enzymes, it is likely that one enantiomer would be metabolized at a different rate than the other. Similarly, if interacting with a chiral receptor, one enantiomer would be expected to exhibit a higher binding affinity. While specific experimental data for (2R)-1-aminopropan-2-ylamine is scarce, the general principles of stereoselectivity in biological systems strongly suggest that its interactions would be stereospecific.
Future Perspectives in Asymmetric Synthesis and Materials Science utilizing (2R)-1-aminopropan-2-ylamine
The chiral diamine, (2R)-1-aminopropan-2-ylamine, stands as a promising yet underexplored scaffold in the realms of asymmetric synthesis and materials science. While extensive research on this specific molecule is still emerging, its structural motifs—a chiral 1,2-diaminopropane (B80664) backbone and an N-benzyl group—suggest a significant potential for future applications. Drawing parallels from closely related and well-studied chiral diamines, it is possible to forecast the prospective research directions that could unlock the full utility of this compound.
Asymmetric Synthesis: A Horizon of New Catalytic Systems
Chiral amines and their derivatives are foundational to modern asymmetric synthesis, serving as pivotal components in a myriad of catalytic systems. The future applications of (2R)-1-aminopropan-2-ylamine in this field are anticipated to be diverse and impactful, primarily revolving around its use as a chiral ligand and organocatalyst.
A significant future direction lies in the derivatization of (2R)-1-aminopropan-2-ylamine to create a new family of chiral ligands for transition metal-catalyzed reactions. The presence of two nitrogen atoms allows for the formation of stable chelate rings with various metal centers, such as rhodium, ruthenium, palladium, and copper. The inherent chirality of the 1,2-diaminopropane backbone can effectively transfer stereochemical information to the catalytic center, enabling high enantioselectivity in a range of transformations.
Future research is expected to focus on the synthesis of derivatives where the primary amine is modified to incorporate phosphine, oxazoline, or other coordinating groups. These modifications would yield bidentate and potentially tridentate ligands with tunable steric and electronic properties. The N-benzyl group can also be modified to further fine-tune the ligand's characteristics.
Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of (2R)-1-aminopropan-2-ylamine-Derived Ligands
| Reaction Type | Potential Metal Catalyst | Expected Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Highly enantioselective reduction of ketones and olefins |
| Asymmetric C-C Bond Formation | Palladium, Copper | Stereocontrolled synthesis of complex organic molecules |
| Asymmetric C-N Bond Formation | Copper, Iridium | Chiral amine synthesis |
| Asymmetric Cyclopropanation | Rhodium, Copper | Enantioselective synthesis of cyclopropanes |
The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another fertile ground for the application of (2R)-1-aminopropan-2-ylamine. The primary and secondary amine functionalities can act as key components in various organocatalytic modes of activation, such as enamine and iminium ion catalysis.
Future investigations will likely explore the use of (2R)-1-aminopropan-2-ylamine and its derivatives in reactions like asymmetric aldol (B89426), Mannich, and Michael additions. The inherent chirality of the diamine is expected to induce high levels of stereocontrol in these transformations.
Table 2: Prospective Organocatalytic Applications of (2R)-1-aminopropan-2-ylamine Derivatives
| Catalytic Mode | Reaction Type | Potential Substrates |
| Enamine Catalysis | Aldol Addition | Aldehydes and Ketones |
| Iminium Ion Catalysis | Michael Addition | α,β-Unsaturated Aldehydes |
| Brønsted Base Catalysis | Conjugate Addition | Thioesters and Nitroalkanes |
Materials Science: Engineering Chirality into Functional Materials
The incorporation of chiral building blocks into polymers and materials can impart unique properties, leading to applications in chiral recognition, separation, and optics. (2R)-1-aminopropan-2-ylamine, with its distinct stereochemistry, is a promising candidate for the development of novel chiral materials.
One of the most exciting future prospects in materials science is the use of (2R)-1-aminopropan-2-ylamine as a monomer or a chiral additive in polymerization processes. The diamine functionality allows for its incorporation into various polymer backbones, such as polyamides and polyimides. The resulting chiral polymers could exhibit helical structures and demonstrate chiroptical properties like circular dichroism and circularly polarized luminescence.
Research in this area will likely focus on the synthesis and characterization of these new polymers, exploring their potential applications in:
Chiral stationary phases for chromatography: Enabling the separation of racemic mixtures.
Chiral sensors: For the detection and quantification of enantiomers.
Optoelectronic devices: Utilizing their unique interactions with polarized light.
The ability of amines to form strong interactions with various surfaces opens up possibilities for creating chiral-modified materials. (2R)-1-aminopropan-2-ylamine could be used to form self-assembled monolayers (SAMs) on surfaces like gold, silicon, or graphene. These chiral surfaces could find applications in enantioselective catalysis, chiral recognition, and spintronics. The orientation and packing of the molecules in the SAM would be dictated by the interplay of the amine-surface interaction and the intermolecular forces between the benzyl groups.
Future studies are expected to investigate the formation and properties of these chiral surfaces, aiming to control the molecular arrangement to achieve desired functionalities.
Q & A
Q. What mechanistic insights exist for (2R)-1-aminopropan-2-ylamine’s role in catalytic cycles, such as iridium-mediated hydrogenation?
- Methodological Answer : The amine acts as a ligand in Ir-catalyzed asymmetric hydrogenation, forming a chelate complex that stabilizes the transition state. DFT calculations (e.g., B3LYP/6-31G*) model steric effects of the benzyl group on enantioselectivity. In situ IR spectroscopy tracks intermediate formation during catalytic turnover .
Q. How do steric and electronic properties of (2R)-1-aminopropan-2-ylamine influence its stability under acidic or oxidative conditions?
- Methodological Answer : The benzyl group enhances steric protection of the amine, reducing degradation rates in acidic media (t₁/₂ >24 hrs at pH 2). Oxidative stability is assessed via accelerated testing (40°C, 75% RH), with LC-MS identifying degradation products (e.g., N-oxide derivatives). Stabilizers like BHT (0.1% w/w) prolong shelf life .
Q. What strategies are used to analyze structure-activity relationships (SAR) for (2R)-1-aminopropan-2-ylamine derivatives in drug discovery?
- Methodological Answer :
- Substituent variation : Replace the benzyl group with heteroaromatics (e.g., pyridyl) to modulate lipophilicity (logP).
- Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical H-bond donors/acceptors.
- In vivo PK/PD : Correlate plasma half-life (t₁/₂ ~3–5 hrs in mice) with structural modifications .
Q. What advanced catalytic methods improve atom economy in (2R)-1-aminopropan-2-ylamine synthesis?
Q. How is computational modeling applied to predict (2R)-1-aminopropan-2-ylamine’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to serotonin receptors (5-HT₂A). Free-energy perturbation (FEP) calculations predict ΔΔG values for mutations (e.g., D155A). Machine learning (e.g., Random Forest) prioritizes analogs with optimal ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
